(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione
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Overview
Description
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is a member of the enediyne class of antitumor antibiotics, known for its extraordinary cytotoxicity against a wide spectrum of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of uncialamycin involves a streamlined and practical enantioselective approach. Starting from hydroxy- or methoxyisatin, the synthesis features several key steps:
- Noyori enantioselective reduction
- Yamaguchi acetylide-pyridinium coupling
- Stereoselective acetylide-aldehyde cyclization
- Annulation reaction that couples a cyanophthalide and a p-methoxy semiquinone aminal to form the anthraquinone moiety .
The overall synthesis proceeds in 22 linear steps with an 11% overall yield .
Industrial Production Methods: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is produced by submerged fermentation of Streptomyces uncialis. Genetic manipulation and medium optimization have significantly improved the production yield .
Chemical Reactions Analysis
Types of Reactions: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione undergoes several types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The synthesis of uncialamycin involves reagents such as:
- Acetylide-pyridinium
- Cyanophthalide
- p-Methoxy semiquinone aminal
Major Products: The major product of these reactions is the anthraquinone moiety, which is a crucial part of the uncialamycin structure .
Scientific Research Applications
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione has a wide range of scientific research applications:
- Chemistry: Used in the synthesis of novel analogues for biological investigations .
- Biology: Exhibits extraordinary cytotoxicity against cancer cell lines, making it a valuable tool for studying cell biology .
- Medicine: Potential use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
- Industry: Utilized in biotechnology platforms for biosynthesis and production .
Mechanism of Action
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione exerts its effects through a unique mechanism involving the formation of free radicals. The enediyne core undergoes a Bergman cyclization, generating diradicals that cleave DNA strands, leading to cell death . This mechanism makes uncialamycin a potent cytotoxic agent, particularly useful in ADC-based cancer therapy .
Comparison with Similar Compounds
- Calicheamicin
- Dynemicin A
- Tiancimycin A
Comparison: (1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione is unique due to its simpler structure and streamlined synthesis compared to other enediynes like calicheamicin and dynemicin A . Its high cytotoxicity and potential for use in ADCs make it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C26H17NO6 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-[(1R)-1-hydroxyethyl]-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |
InChI |
InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13-,18+,19-,25+,26+/m1/s1 |
InChI Key |
OBGWIHKWGGEOEV-WJPOXRCESA-N |
Isomeric SMILES |
C[C@H]([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Canonical SMILES |
CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Synonyms |
uncialamycin |
Origin of Product |
United States |
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